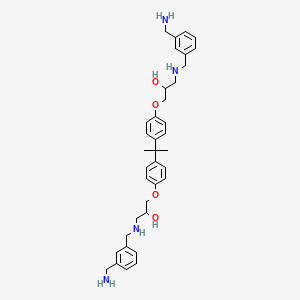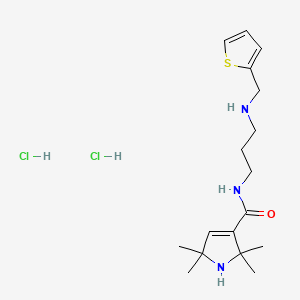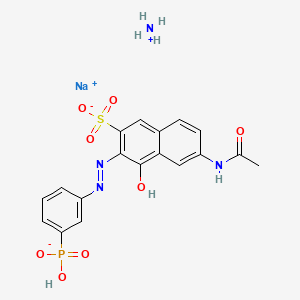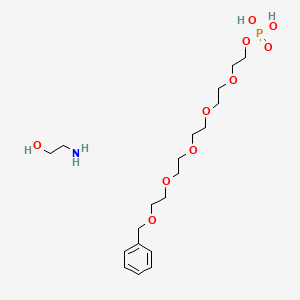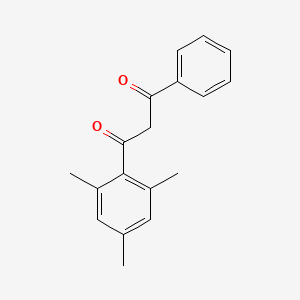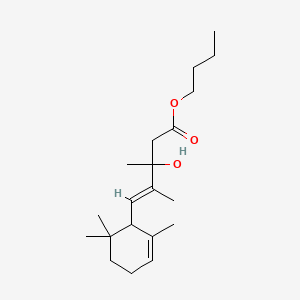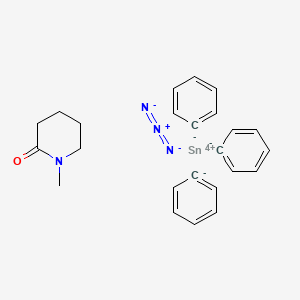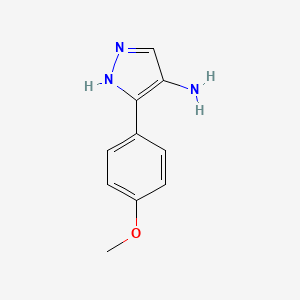
1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group at the 4-position and a 4-methoxyphenyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents .
Preparation Methods
The synthesis of 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of hydrazines with enaminones, followed by cyclization to form the pyrazole ring . Another approach includes the condensation of substituted phenylhydrazines with β-diketones under acidic conditions, leading to the formation of the desired pyrazole derivative . Industrial production methods often employ these synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as p38MAPK and COX, which are involved in inflammatory pathways . The compound also exhibits binding affinity to certain receptors, leading to the modulation of cellular signaling pathways that are crucial in cancer progression .
Comparison with Similar Compounds
1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- can be compared with other similar compounds, such as:
3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine: This compound is a potent syk inhibitor used in the treatment of hematological malignancies.
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: Known for its pharmaceutical applications, particularly in the development of anti-inflammatory drugs.
4-(4-Methoxyphenyl)-1H-pyrazol-3-amine: Similar in structure but differs in the position of the amino group, affecting its reactivity and biological activity.
The uniqueness of 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
91857-87-3 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)10-9(11)6-12-13-10/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
ZQDAPLKIZRXZAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



